molecular formula C14H9ClN2O2S2 B2559879 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 206132-50-5

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B2559879
CAS No.: 206132-50-5
M. Wt: 336.81
InChI Key: CENHMPXIORHGRL-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both phenyl and chlorophenyl groups attached to the thiadiazole ring enhances its chemical reactivity and biological activity.

Scientific Research Applications

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone. This includes exploring its potential use in medical and pharmaceutical applications, given the biological activity of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-chlorophenyl sulfone with phenyl hydrazine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl phenyl sulfone
  • 4-Phenyl-1,2,3-thiadiazole
  • 4-Chlorophenyl 1,2,3-thiadiazole

Uniqueness

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is unique due to the presence of both phenyl and chlorophenyl groups attached to the thiadiazole ring. This structural feature enhances its chemical reactivity and biological activity compared to similar compounds. The combination of these groups provides a versatile scaffold for the development of new derivatives with improved properties .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S2/c15-11-6-8-12(9-7-11)21(18,19)14-13(16-17-20-14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENHMPXIORHGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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